An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Iodo-6-methoxy-1H-indazole
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Iodo-6-methoxy-1H-indazole
Executive Summary: 5-Iodo-6-methoxy-1H-indazole is a highly functionalized heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The indazole core is a privileged scaffold found in numerous biologically active molecules, particularly kinase inhibitors. This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and key reactivity patterns of 5-iodo-6-methoxy-1H-indazole. The strategic placement of the methoxy group and the synthetically versatile iodine atom makes this molecule a valuable building block for the creation of diverse chemical libraries aimed at discovering novel therapeutic agents.
Introduction to the Indazole Scaffold
The indazole ring system, a bicyclic heteroaromatic structure composed of a fused benzene and pyrazole ring, is a cornerstone in modern medicinal chemistry.[1] Compounds bearing this scaffold exhibit a wide range of pharmacological activities. A key feature of N-unsubstituted indazoles is the existence of tautomers, primarily the 1H- and 2H-forms, with the 1H-tautomer generally being more stable. This tautomerism can influence the molecule's reactivity and biological interactions.
5-Iodo-6-methoxy-1H-indazole incorporates three critical features for synthetic diversification:
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An NH group on the pyrazole ring, which can be alkylated, arylated, or acylated.
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An iodine atom at the C5 position, which serves as a prime handle for metal-catalyzed cross-coupling reactions.
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A methoxy group at the C6 position, which modulates the electronic properties of the aromatic ring.
This combination of functional groups provides researchers with a powerful platform for systematic structural modification in the pursuit of new drug candidates.
Physicochemical and Spectral Properties
While specific experimental data for 5-iodo-6-methoxy-1H-indazole is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of 5-Iodo-6-methoxy-1H-indazole
| Property | Value | Notes |
| Molecular Formula | C₈H₇IN₂O | --- |
| Molecular Weight | 274.06 g/mol | --- |
| Appearance | Predicted: Off-white to light brown solid | Based on similar substituted indazoles. |
| Solubility | Predicted: Soluble in DMSO, DMF, methanol; sparingly soluble in other organic solvents. | Typical for polar heterocyclic compounds. |
| Melting Point | Not available | --- |
| CAS Number | Not assigned | No specific CAS number found in public databases. |
Predicted Spectral Characteristics
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¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic region should display three singlets or narrow doublets corresponding to the protons at the C3, C4, and C7 positions. The methoxy group will appear as a sharp singlet around 3.9-4.1 ppm. The N-H proton will be a broad singlet, typically downfield (>10 ppm), and its position can be solvent-dependent. For comparison, the methoxy protons in a related compound, methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, appear at 3.85 ppm.[2]
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¹³C NMR: The carbon spectrum will show eight distinct signals. The carbon attached to the iodine (C5) will be shifted upfield due to the heavy atom effect. The methoxy carbon will resonate around 55-60 ppm. Aromatic carbons will appear in the 90-160 ppm range, with the C6 carbon bearing the methoxy group being significantly downfield.
Synthesis Strategies
The most reliable and regioselective method for preparing 5-iodo-6-methoxy-1H-indazole is through the Sandmeyer reaction, starting from a suitable aniline precursor. Direct iodination of 6-methoxy-1H-indazole is less predictable due to potential regioselectivity issues, as electrophilic attack can occur at multiple positions on the indazole ring.[3]
Proposed Synthetic Pathway via Sandmeyer Reaction
A robust synthesis begins with 2-methyl-4-methoxy-5-nitroaniline, proceeding through diazotization and cyclization to form the indazole core, followed by reduction and the key Sandmeyer iodination step.[4]
Caption: Proposed synthetic workflow for 5-iodo-6-methoxy-1H-indazole.
Detailed Experimental Protocol: Sandmeyer Iodination
This protocol outlines the conversion of 5-amino-6-methoxy-1H-indazole to the target iodo-compound. The Sandmeyer reaction is a classic, high-yielding method for converting aromatic amines into aryl halides via a diazonium salt intermediate.[5][6][7]
Step-by-Step Methodology:
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Diazotization:
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Suspend 5-amino-6-methoxy-1H-indazole (1.0 eq) in a mixture of water and concentrated sulfuric acid (or another non-nucleophilic acid) in a reaction vessel.
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Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
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Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
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Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C to maintain the stability of the diazonium salt. A slight excess of nitrous acid can be confirmed with starch-iodide paper.
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Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.
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-
Iodide Displacement:
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In a separate flask, prepare a solution of potassium iodide (KI, 2.0-3.0 eq) in water.
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Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas (N₂) will be observed. The addition should be controlled to manage the effervescence.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Workup and Purification:
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Cool the reaction mixture to room temperature.
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Add a solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine, until the dark color of I₂ disappears.
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Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Remove the solvent under reduced pressure to yield the crude product.
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Purify the crude solid by flash column chromatography on silica gel or by recrystallization to obtain pure 5-iodo-6-methoxy-1H-indazole.
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Chemical Reactivity and Synthetic Utility
The primary synthetic value of 5-iodo-6-methoxy-1H-indazole lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-heteroatom bonds at the C5 position.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[8] The C-I bond in 5-iodo-6-methoxy-1H-indazole is highly reactive towards the palladium(0) catalyst, making it an excellent substrate for these transformations.[9][10]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for coupling 5-iodo-6-methoxy-1H-indazole with an arylboronic acid.[9]
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry reaction vessel (e.g., a Schlenk flask or microwave vial), add 5-iodo-6-methoxy-1H-indazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃).
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).
-
-
Solvent and Degassing:
-
Add a solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water.
-
Thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using several freeze-pump-thaw cycles. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction:
-
Heat the reaction mixture under an inert atmosphere to 80-100 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
-
Workup and Purification:
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to isolate the 5-aryl-6-methoxy-1H-indazole product.
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Applications in Medicinal Chemistry
The 5-iodo-6-methoxy-1H-indazole scaffold is an exemplary building block for drug discovery programs. Its utility is demonstrated by the importance of related structures in approved drugs and clinical candidates. For instance, the kinase inhibitor Axitinib, used in cancer therapy, is synthesized from a 6-iodo-1H-indazole precursor, highlighting the value of iodo-indazoles in constructing complex, biologically active molecules. The ability to rapidly generate a library of analogs by varying the coupling partner in Suzuki, Buchwald-Hartwig, or Sonogashira reactions allows for efficient structure-activity relationship (SAR) studies, accelerating the identification of lead compounds.
Conclusion
5-Iodo-6-methoxy-1H-indazole is a strategically designed chemical intermediate with significant potential for synthetic chemistry and drug development. Its physicochemical properties are consistent with a stable, functionalized heterocyclic compound. While direct synthesis via electrophilic iodination presents challenges, a reliable synthesis can be achieved through a multi-step sequence culminating in a Sandmeyer reaction. The true power of this molecule is realized in its reactivity, where the iodine atom provides a versatile anchor point for palladium-catalyzed cross-coupling reactions. This enables the straightforward introduction of a wide array of substituents, making it an invaluable tool for researchers and scientists aiming to explore new chemical space and develop next-generation therapeutics.
References
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Wang, L., He, W., & Yu, Z. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. The Journal of Organic Chemistry, 83(17), 10613-10620. Available at: [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
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Larock, R. C., & Yue, D. (2001). Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. Organic Letters, 3(10), 1547-1550. Available at: [Link]
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Sharma, A., Kumar, V., & Kumar, P. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
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Kim, J., Lee, D., & Yi, C. S. (2013). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 15(1), 130-133. Available at: [Link]
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André, V., & Charette, A. B. (2008). Palladium-Catalyzed Suzuki-Type Cross-Couplings of Iodocyclopropanes with Boronic Acids: Synthesis of trans-1,2-Dicyclopropyl Alkenes. The Journal of Organic Chemistry, 73(19), 7544-7552. Available at: [Link]
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PubChem. 5-Iodo-1-(6-methoxy-3-pyridinyl)-6-methyl-1H-indazole. Available at: [Link]
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ResearchGate. Synthesis of 5/6-amino indazole template connecting with various.... Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4834-4837. Available at: [Link]
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Saliou, C., et al. (2019). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 24(18), 3293. Available at: [Link]
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Isom, V. B., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(12), 4768-4772. Available at: [Link]
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A generalized scheme for the Suzuki-Miyaura coupling of 5-iodo-6-methoxy-1H-indazole with an organoboron reagent.
A generalized scheme for the Sonogashira coupling of 5-iodo-6-methoxy-1H-indazole with a terminal alkyne.